molecular formula C6H12BrNO B1267406 6-Bromohexanamide CAS No. 57817-55-7

6-Bromohexanamide

Cat. No. B1267406
CAS RN: 57817-55-7
M. Wt: 194.07 g/mol
InChI Key: LGCGXHIRLZORQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromohexanamide or related derivatives involves multiple steps, including cyclization, bromination, and the use of specific catalysts. For instance, one method for synthesizing a related compound, 6-Bromo-2-hexanone, utilizes 1,3-propyl bromide and ethyl acetoacetate as raw materials, achieving a compound purity of 95% and a recovery rate of 81.5% (Dou Xue-jie, 2006). Another study describes the synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, characterized by NMR spectroscopy and high-resolution MS methods (P. Turhanen, 2022).

Molecular Structure Analysis

Understanding the molecular structure of 6-Bromohexanamide involves analyzing its crystal and molecular structure through techniques like X-ray diffraction. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated to understand its geometry and intermolecular interactions (Y. Rodi et al., 2013).

Chemical Reactions and Properties

6-Bromohexanamide participates in various chemical reactions due to its bromo and amide functional groups. Studies have shown its utility in bromination reactions and the synthesis of bromo-organic compounds, highlighting its versatility in organic synthesis (I. Saikia et al., 2016). The compound's reactivity has been explored in the context of nucleic acid crosslinking, demonstrating its potential in bioorganic chemistry (J. Summerton, P. Bartlett, 1978).

Physical Properties Analysis

The physical properties of 6-Bromohexanamide, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. Although specific studies on these properties were not found, general principles of organic chemistry suggest that the presence of the bromo and amide groups would influence its physical behavior, including solubility in organic solvents and water.

Chemical Properties Analysis

The chemical properties of 6-Bromohexanamide, like reactivity towards nucleophiles and electrophiles, are defined by its functional groups. The bromo group makes it susceptible to nucleophilic substitution reactions, while the amide group can engage in condensation and hydrolysis reactions under specific conditions. Research focusing on similar bromo-organic compounds provides insights into the reactivity and potential applications of 6-Bromohexanamide in synthetic organic chemistry (I. Saikia et al., 2016).

Scientific Research Applications

Regioselectivity in Metal-Halogen Exchange Reactions

6-Bromohexanamide demonstrates significant potential in the field of organic chemistry, particularly in regioselective reactions. A study by Babler and Bauta (1985) explored the cyclization of 6-bromo-1,2-epoxyhexane, demonstrating the compound's utility in creating mixtures of alcohols through metal-halogen exchange reactions (Babler & Bauta, 1985).

Synthesis and Characterization in Medicinal Applications

Turhanen (2022) reported on the synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, a compound closely related to 6-Bromohexanamide, highlighting its medicinal and non-medicinal applications. This research emphasizes the role of similar brominated compounds in medical research, particularly in NMR spectroscopy and mass spectrometry applications (Turhanen, 2022).

Photodecomposition and Chemical Reactivity

Chow and Zhao (1989) investigated the photodecomposition of N-acetyl-N-bromohexanamide. Their research provides insights into the chemical reactivity and potential applications of 6-Bromohexanamide in photochemical processes (Chow & Zhao, 1989).

Enzyme Specificity and Biotechnology

In biotechnology, McDonough et al. (1999) studied the crystal structure of penicillin G acylase from a mutant strain of Providencia rettgeri, which can utilize 6-Bromohexanamide. This study highlights the potential of brominated compounds like 6-Bromohexanamide in modifying enzyme specificity, useful in pharmaceutical manufacturing (McDonough, Klei, & Kelly, 1999).

Stereochemical Considerations in Synthesis

Donslund et al. (2015) described the use of similar brominated compounds in the enantioselective synthesis of complex molecules, demonstrating the role of 6-Bromohexanamide in the creation of stereochemically complex structures (Donslund, Monleón, Larsen, Ibsen, & Jørgensen, 2015).

Safety And Hazards

The safety information for 6-Bromohexanamide includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-bromohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCGXHIRLZORQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313789
Record name 6-bromohexanamide
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Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexanamide

CAS RN

57817-55-7
Record name 6-Bromohexanamide
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Record name 6-Bromohexanamide
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Record name 57817-55-7
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Record name 6-bromohexanamide
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Record name Hexanamide, 6-bromo
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Synthesis routes and methods

Procedure details

Solid phase synthesis has been employed in the preparation of certain pyridinones. In Solid Phase Synthesis of 1,3,5-Trisubstituted Pyridin-2-ones, Tetrahedron Letters, 40(1999) 2227-2230 authors James A. Linn et al. report the solid phase synthesis of 1,3,5-trisubstituted pyridin-2-ones via selective NH-alkylation of 3-amino-5-carbomethoxy-1H-pyridin-2-one using a solid supported halo-acid. The synthesis proceeds by the coupling of 6-bromohexanoic acid to a Rink amine macrocrown to form a solid-supported 6-bromohexanamide. The solid-supported 6-bromohexanamide was used to alklylate 3-amino-5-carbomethoxy-1H-pyridin-2-one which was then reacted with diphenylacetic acid. Saponification of the resulting ester yielded a solid supported carboxylic acid. Treatment of the solid supported carboxylic acid with pentafluorophenol provided the pentafluorophenyl ester, which when treated with benzylamine was cleaved from the macrocrown to give the pyridinone. However, a solid phase synthesis procedure to produce ring fused 2-pyridinones has not yet been reported.
[Compound]
Name
pyridinones
Quantity
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reactant
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[Compound]
Name
1,3,5-Trisubstituted Pyridin-2-ones
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reactant
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[Compound]
Name
1,3,5-trisubstituted pyridin-2-ones
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reactant
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[Compound]
Name
halo-acid
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reactant
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reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
X Yang, G Shan, Z Yang, G Huang, G Dong… - Chemical …, 2017 - pubs.rsc.org
… initiated our investigation with 8-aminoquinoline derived 6-bromohexanamide (1) and 4-acetyl… by S N 2 substitution of AgOAc to 6-bromohexanamide (1). This side reaction prompted us …
Number of citations: 24 pubs.rsc.org
MA Mcdonough, HE Klei, JA Kelly - Protein Science, 1999 - Wiley Online Library
… One such mutant, Bro1, was able to use 6-bromohexanamide as its sole nitrogen source. … with the ability of the mutant to process 6-bromohexanamide. The X-ray structure determination …
Number of citations: 62 onlinelibrary.wiley.com
GO Daumy, D Danley, AS McColl - Journal of bacteriology, 1985 - Am Soc Microbiol
… NCN-phenylacetamide and NCN-6-bromohexanamide acylase model substrates (Table 2). … had substantial activity against the NCN-6bromohexanamide model substrate; however, the …
Number of citations: 63 journals.asm.org
FM Deane, EC O'Sullivan, AR Maguire… - Organic & …, 2013 - pubs.rsc.org
… Dropwise addition of the acid chloride to stirring concentrated aqueous ammonia afforded 6-bromohexanamide (24). 6-Bromo-N-(methylsulfonyl)hexanamide (25) was generated by …
Number of citations: 66 pubs.rsc.org
S Asayama, A Nohara, Y Negishi… - …, 2015 - ACS Publications
… by the further addition of 6-bromohexanamide (54.32 mg: 0.28 mmol), and further incubated at 50 C for 24 h. Finally, to the resulting mixture, 6-bromohexanamide (54.32 mg: 0.28 mmol) …
Number of citations: 15 pubs.acs.org
P Braiuca, G Cruciani, C Ebert… - Biotechnology …, 2004 - Wiley Online Library
… (8), namely, using 6-bromohexanamide as sole nitrogen source. The selected strain demonstrated a higher substrate selectivity toward 6-bromohexanamide, if compared to wild-type …
Number of citations: 17 aiche.onlinelibrary.wiley.com
A Sen, A Muranaka, A Ohno… - Communications Chemistry, 2023 - nature.com
… However, the reaction of 6-bromohexanamide (4a) surprisingly produced 6-hydroxyhexanenitrile (5a) in 80% yield instead of lactam 6 (Fig. 2b). Eventually, phenylboronic acid (2a) …
Number of citations: 7 www.nature.com
S Hanada, Y Motoyama, H Nagashima - 2008 - Wiley Online Library
… Neither reduction of a carbon–bromine bond nor elimination of hydrogen bromide occurred in the reaction of 6-bromohexanamide (2j) to give the desired 6-bromohexanenitrile 3j in 95 …
A Mori, Y Kobayashi, K Nirasawa, Y Negishi… - 2021 - search.proquest.com
… The mixture of the resulting sample (Im-Es-PEG) (80.87 mg: 0.038 mmol) and 6-bromohexanamide (147.70 mg: 0.76 mmol) in 5 mL of DMF in the presence of 5.22 µL (0.038 mmol) of …
Number of citations: 0 search.proquest.com
S Kumar, N Ranjan, P Kellish, C Gong… - Organic & …, 2016 - pubs.rsc.org
… N,N-Bis(2-azidoethyl)-6-bromohexanamide (6) was synthesized in two steps from commercially available bis(chloro ethyl)amine hydrochloride (see the ESI, Scheme S1†). A bis-click …
Number of citations: 42 pubs.rsc.org

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